molecular formula C9H13ClN2O2 B1383389 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride CAS No. 1795362-25-2

5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride

Cat. No. B1383389
M. Wt: 216.66 g/mol
InChI Key: SOONGBHGNDLRMI-UHFFFAOYSA-N
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Description

“5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic organic compounds that have a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .

Scientific Research Applications

  • Anti-inflammatory Properties : A study explored the synthesis of a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, demonstrating significant anti-inflammatory activity in the carrageenan edema test, especially for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Nagakura et al., 1979).

  • Structural Analysis and Synthesis Techniques : Another research focused on the synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles, providing insights into the chemical properties and potential applications of these compounds (Murugavel et al., 2010).

  • Antispermatogenic Agents : Research on the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, including studies on their effects on testicular weight and inhibition of spermatogenesis, has indicated potent antispermatogenic activity for certain derivatives (Corsi & Palazzo, 1976).

  • Thermochemical Studies : The enthalpy of formation for various indazoles, including 1H-indazole-6-carboxylic acid and its derivatives, was investigated to understand their energetic and structural properties, which are crucial for potential applications (Orozco-Guareño et al., 2019).

  • Pharmacological Activities : Indazole derivatives, including tetrahydroindazoles, are known for their diverse pharmacological activities, as evidenced by a novel derivative synthesized in a study (Hariyanti et al., 2020).

  • Herbicidal Activity : A study on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives demonstrated potent herbicidal activity against annual weeds in paddy fields, highlighting the agricultural applications of these compounds (Hwang et al., 2005).

Future Directions

The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field prompted us to synthesize indazoles from cyclic keto esters . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13;/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOONGBHGNDLRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
Reactant of Route 2
5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
Reactant of Route 3
5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
Reactant of Route 4
5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
Reactant of Route 5
5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride
Reactant of Route 6
5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride

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